6-Fluoro-3-methylisoindolin-1-one
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Overview
Description
6-Fluoro-3-methylisoindolin-1-one is a chemical compound belonging to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methylisoindolin-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindolinone scaffold through a series of steps including cyclization and dehydration . One common method involves the use of methyl 2-formylbenzoate as a starting material in a multicomponent reaction under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methylisoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindolinones, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Fluoro-3-methylisoindolin-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and polymer additives.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A closely related compound with similar structural features but lacking the fluorine and methyl groups.
N-Substituted isoindolinones: Compounds with various substituents on the nitrogen atom, exhibiting different biological activities.
Uniqueness
6-Fluoro-3-methylisoindolin-1-one is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H8FNO |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
6-fluoro-3-methyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H8FNO/c1-5-7-3-2-6(10)4-8(7)9(12)11-5/h2-5H,1H3,(H,11,12) |
InChI Key |
NZPYINOESJABKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C(C=C2)F)C(=O)N1 |
Origin of Product |
United States |
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